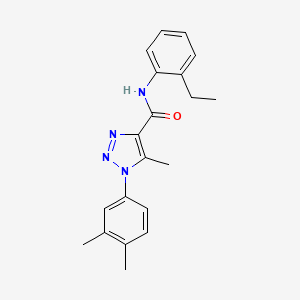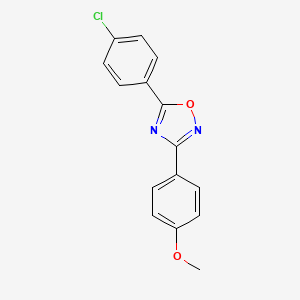![molecular formula C18H21N3O2S B5723027 N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mécanisme D'action
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide is a reversible inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling through various pathways, including the NF-κB and PI3K/AKT pathways. Inhibition of BTK by this compound leads to decreased phosphorylation of downstream targets, leading to apoptosis and growth inhibition of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to selectively inhibit BTK and its downstream signaling pathways, leading to growth inhibition and apoptosis of B-cell malignancies. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab. In addition, this compound has been shown to have minimal toxicity in preclinical studies, with no significant effects on hematopoietic stem cells or other non-cancerous cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has several advantages for lab experiments, including its selectivity for BTK and its downstream pathways, its ability to enhance the efficacy of other anti-cancer agents, and its minimal toxicity in preclinical studies. However, this compound has several limitations, including its low solubility in aqueous solutions, its limited bioavailability, and its relatively low yield in the synthesis process.
Orientations Futures
For N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide include further preclinical studies to evaluate its efficacy in combination with other anti-cancer agents, as well as clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, further studies are needed to optimize the synthesis method of this compound to improve its yield and bioavailability.
Méthodes De Synthèse
The synthesis of N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 4-methylpiperidine with 2-bromoacetophenone to yield 2-(4-methyl-1-piperidinyl)acetophenone. This intermediate is then reacted with thiourea to give the thioamide intermediate, which is further reacted with furfurylamine to yield this compound. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK phosphorylation and downstream signaling, leading to apoptosis and growth inhibition of B-cell malignancies. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
N-[[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-8-10-21(11-9-13)15-6-3-2-5-14(15)19-18(24)20-17(22)16-7-4-12-23-16/h2-7,12-13H,8-11H2,1H3,(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIWJQOVHQMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)





